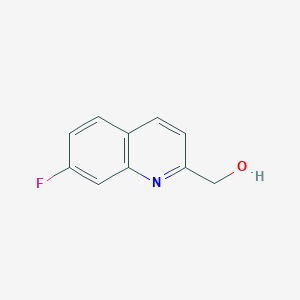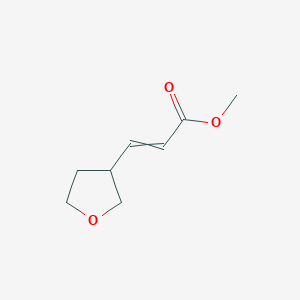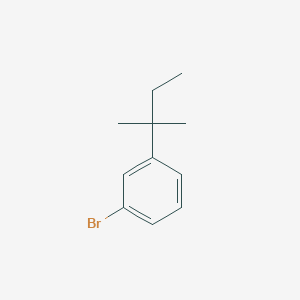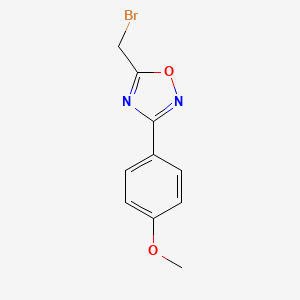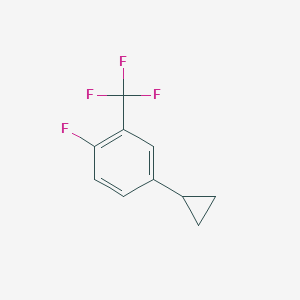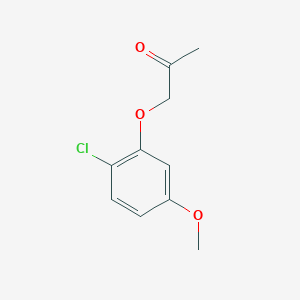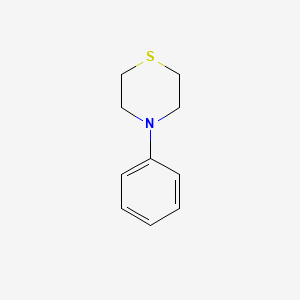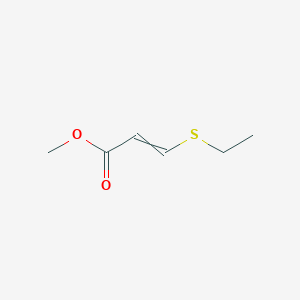
5-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-3-methoxy-4-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination of 2-chloro-4-methyl-3-nitropyridine, followed by methoxylation. The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide and bromine .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. For instance, the bromination step can be carried out using acetic acid as a solvent and sodium acetate as a base, followed by the addition of bromine .
化学反応の分析
Types of Reactions: 5-Bromo-2-chloro-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the type of reaction. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
科学的研究の応用
Chemistry: In chemistry, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can be designed to inhibit kinases by binding to their active sites, thereby blocking their activity .
類似化合物との比較
- 5-Bromo-2-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 5-Bromo-2-methoxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
5-bromo-2-chloro-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(9)6(4)11-2/h3H,1-2H3 |
InChIキー |
RLEIOKXNTVAKFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1Br)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



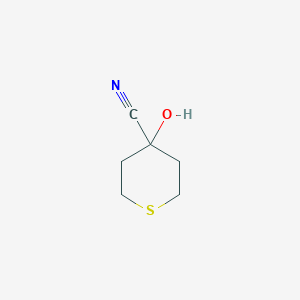

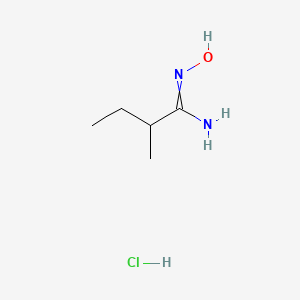
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
